molecular formula C20H22N2O4 B14960621 Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate

Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate

Cat. No.: B14960621
M. Wt: 354.4 g/mol
InChI Key: LCZUOCOUBOWCTH-UHFFFAOYSA-N
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Description

ETHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group, a benzamido group, and a 2-methylpropanamido group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE typically involves a multi-step process. One common method starts with the preparation of 4-(2-methylpropanamido)benzoic acid, which is then reacted with ethyl 4-aminobenzoate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The benzamido and ethyl ester groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications.

Scientific Research Applications

ETHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE include:

Uniqueness

What sets ETHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 4-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C20H22N2O4/c1-4-26-20(25)14-8-10-16(11-9-14)21-19(24)15-6-5-7-17(12-15)22-18(23)13(2)3/h5-13H,4H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

LCZUOCOUBOWCTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Origin of Product

United States

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